molecular formula C11H10FN3O2 B10907760 Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10907760
M. Wt: 235.21 g/mol
InChI Key: AOVALQOGXULHBI-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl ester group at the 4-position and an amino-fluorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-amino-2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino-fluorophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also interact with various receptors and enzymes, modulating their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(4-bromo-2-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Methyl 1-(4-iodo-2-fluorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions compared to its halogen-substituted counterparts. This can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)7-5-14-15(6-7)10-3-2-8(13)4-9(10)12/h2-6H,13H2,1H3

InChI Key

AOVALQOGXULHBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

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